molecular formula C20H24Br2O4 B14376750 1,1'-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) CAS No. 89950-15-2

1,1'-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene)

Cat. No.: B14376750
CAS No.: 89950-15-2
M. Wt: 488.2 g/mol
InChI Key: KNVZYPQRPPCVTA-UHFFFAOYSA-N
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Description

1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) is an organic compound characterized by its unique structure, which includes two bromine atoms and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) typically involves the reaction of 4-bromo-2,5-dimethoxybenzene with 2-methylpropane-1,1-diyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in a different set of products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1,1’-(2-Methylpropane-1,1-diyl)bis(4-hydroxy-2,5-dimethoxybenzene).

Scientific Research Applications

1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(2-Methylpropane-1,1-diyl)bis(4-chloro-2,5-dimethoxybenzene)
  • 1,1’-(2-Methylpropane-1,1-diyl)bis(4-fluoro-2,5-dimethoxybenzene)
  • 1,1’-(2-Methylpropane-1,1-diyl)bis(4-iodo-2,5-dimethoxybenzene)

Uniqueness

1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s electronic structure, making it suitable for specific applications that require unique reactivity and interactions.

Properties

CAS No.

89950-15-2

Molecular Formula

C20H24Br2O4

Molecular Weight

488.2 g/mol

IUPAC Name

1-bromo-4-[1-(4-bromo-2,5-dimethoxyphenyl)-2-methylpropyl]-2,5-dimethoxybenzene

InChI

InChI=1S/C20H24Br2O4/c1-11(2)20(12-7-18(25-5)14(21)9-16(12)23-3)13-8-19(26-6)15(22)10-17(13)24-4/h7-11,20H,1-6H3

InChI Key

KNVZYPQRPPCVTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1OC)Br)OC)C2=CC(=C(C=C2OC)Br)OC

Origin of Product

United States

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